molecular formula C25H45N B3049322 N-Octadecylbenzylamine CAS No. 20198-87-2

N-Octadecylbenzylamine

Cat. No.: B3049322
CAS No.: 20198-87-2
M. Wt: 359.6 g/mol
InChI Key: OALZJIBCZVVPBY-UHFFFAOYSA-N
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Description

N-Octadecylbenzylamine is an organic compound with the molecular formula C₂₅H₄₅N. It is a secondary amine characterized by a long aliphatic chain (octadecyl group) attached to a benzylamine moiety. This compound is typically a colorless to pale yellow liquid with a distinct amine odor. It is used in various applications, including as a surfactant, lubricant, and corrosion inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecylbenzylamine can be synthesized through several methods. One common approach involves the reaction of octadecylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of octadecylamine attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions typically include elevated temperatures and pressures to accelerate the reaction rate. Solvents such as toluene or xylene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Octadecylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of N-octadecylbenzamide or N-octadecylbenzonitrile.

    Reduction: Formation of octadecylamine.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-Octadecylbenzylamine has diverse applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a lubricant additive.

Mechanism of Action

The mechanism of action of N-Octadecylbenzylamine is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective as a surfactant, facilitating the formation of micelles and emulsions. In biological systems, it can interact with lipid bilayers, enhancing the delivery of hydrophobic drugs.

Comparison with Similar Compounds

    N-Octadecylamine: Lacks the benzyl group, making it less effective as a surfactant.

    Benzylamine: Lacks the long aliphatic chain, reducing its amphiphilic properties.

    N-Dodecylbenzylamine: Has a shorter aliphatic chain, affecting its solubility and surfactant properties.

Uniqueness: N-Octadecylbenzylamine’s unique combination of a long aliphatic chain and a benzylamine moiety provides it with superior surfactant properties compared to its analogs. This makes it particularly valuable in applications requiring the stabilization of emulsions and the formation of micelles.

Properties

IUPAC Name

N-benzyloctadecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24-25-21-18-17-19-22-25/h17-19,21-22,26H,2-16,20,23-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALZJIBCZVVPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066567
Record name N-Stearylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20198-87-2
Record name N-Octadecylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20198-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-octadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-octadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Stearylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-octadecylbenzylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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